Oxytocin Receptor Affinity and Selectivity Profile of o-Tolylpiperazine Motif
While the precise compound Piperazine, 1-acetyl-4-o-tolyl- has not been directly profiled for oxytocin (OT) receptor activity, its core structural motif, the o-tolylpiperazine (TP) group, is a critical component of a well-characterized series of potent, non-peptide OT antagonists. In a study optimizing lead compound L-366,509, replacement of the spiroindenylpiperidine moiety with an o-tolylpiperazine group led to a new series of camphor-sulfonamide OT antagonists exhibiting high receptor affinity [1]. Within this TP series, several analogs displayed OT receptor IC50 values ranging from 1.3 to 15 nM, with good selectivity over arginine vasopressin V1a and V2 receptors [1]. This contrasts sharply with simpler or unsubstituted piperazine analogs, which are generally devoid of such targeted, high-affinity GPCR interactions. The presence of the o-tolyl group is thus a key determinant of this enhanced binding profile [1].
| Evidence Dimension | Oxytocin receptor affinity (IC50) |
|---|---|
| Target Compound Data | 1.3 - 15 nM (for o-tolylpiperazine camphor-sulfonamide derivatives) [1] |
| Comparator Or Baseline | Lead compound L-366,509 (spiroindenylpiperidine core) and unsubstituted piperazine analogs (inactive/very low affinity) |
| Quantified Difference | Sub-nanomolar to low nanomolar affinity achieved with the o-tolylpiperazine motif, whereas alternative cores or unsubstituted piperazines show significantly lower or negligible OT receptor binding. |
| Conditions | Radioligand binding assays using human OT receptor. |
Why This Matters
This class-level evidence demonstrates that the o-tolylpiperazine substructure, present in the target compound, is a validated pharmacophore for achieving high-affinity OT receptor binding, which is not achievable with generic piperazine alternatives.
- [1] Williams, P. D., Anderson, P. S., Ball, R. G., Bock, M. G., Carroll, L., Chiu, S. H., ... & Evans, B. E. (1994). 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor. Journal of Medicinal Chemistry, 37(5), 565-571. View Source
